
Lead antimonide
Overview
Description
Mechanism of Action
Target of Action
Lead Antimonide primarily targets the nervous system . It replaces other cations in living organisms, disturbing many biological processes such as metal transport, energy metabolism, apoptosis, and cell signaling .
Mode of Action
This compound interacts with its targets by replacing essential ions in biological systems. It can act as a calcium ion replacement, crossing the blood-brain barrier and causing damage in brain areas, resulting in neurological problems .
Biochemical Pathways
This compound affects several biochemical pathways. It also affects G-protein mediated signaling, gap junction signaling, synaptic long-term potentiation, neuropathic pain signaling, and CREB signaling in neurons .
Pharmacokinetics (ADME Properties)
It is known that lead, in general, can be absorbed through ingestion and inhalation, distributed throughout the body, metabolized, and excreted .
Result of Action
The molecular and cellular effects of this compound’s action include interference with mitochondrial function and oxidative stress, leading to cell death and inflammation . It also possesses genotoxic characteristics and disrupts cellular activity .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Anthropogenic activities such as mining, smelting, refining, and recycling of lead have led to widespread environmental contamination, posing a significant health risk . The persistence of lead in the environment and potential for global atmospheric transport affect even the most remote regions of the world .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead antimonide can be synthesized through various methods. One common approach involves the direct reaction of elemental lead and antimony at high temperatures. The reaction is typically carried out in a controlled atmosphere to prevent oxidation: [ \text{Pb} + \text{Sb} \rightarrow \text{PbSb} ]
Industrial Production Methods: In industrial settings, lead monoantimonide is often produced by melting lead and antimony together in a furnace. The molten mixture is then cooled to form the desired compound. This method allows for the production of large quantities of lead monoantimonide with consistent quality.
Chemical Reactions Analysis
Types of Reactions: Lead antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents to form lead oxide and antimony oxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to revert the compound back to its elemental forms.
Substitution: Substitution reactions may involve the replacement of one element in the compound with another, often facilitated by specific catalysts or reaction conditions.
Major Products Formed:
Oxidation: Lead oxide (PbO) and antimony oxide (Sb2O3)
Reduction: Elemental lead (Pb) and antimony (Sb)
Substitution: Various substituted compounds depending on the reagents used
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other lead-antimony compounds and materials.
Biology: Research is ongoing to explore its potential use in biological sensors and imaging devices.
Industry: Lead antimonide is used in the production of thermoelectric materials, which are essential for converting heat into electricity. It is also studied for its potential use in optoelectronic devices, such as infrared detectors and photovoltaic cells.
Comparison with Similar Compounds
Lead Telluride (PbTe): Known for its high thermoelectric efficiency and used in thermoelectric generators.
Lead Selenide (PbSe): Used in infrared detectors and other optoelectronic devices.
Properties
IUPAC Name |
stibanylidynelead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHJESKHUUVSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb]#[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065296 | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12266-38-5 | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12266-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012266385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compd. with lead (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antimony, compound with lead (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


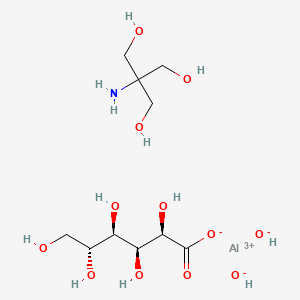
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)
![[(1S,2R,4R,7E,10S)-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradeca-7,11-dien-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B576662.png)
![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)

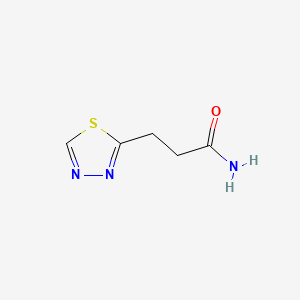
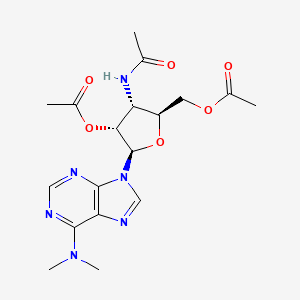
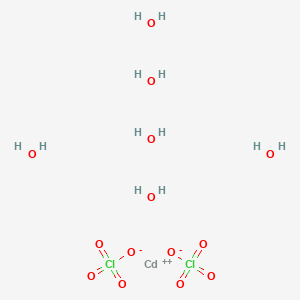


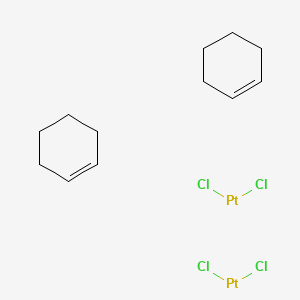

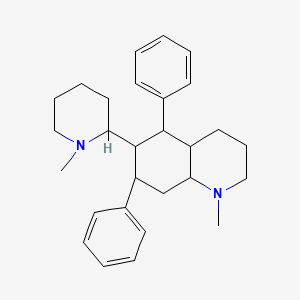
![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)
